1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system with a methyl group at the 1-position and a cyano group at the 3-position
Preparation Methods
The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures (around 50°C) to form intermediate compounds . These intermediates are then subjected to further reactions, such as cyclization and nitrile formation, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolopyridine derivatives.
Scientific Research Applications
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and induces apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be compared with other similar compounds in the pyrrolopyridine family, such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the methyl and cyano groups, resulting in different chemical and biological properties.
2-Methyl-1H-pyrrolo[2,3-b]pyridine: Has a methyl group at the 2-position instead of the 1-position, leading to variations in reactivity and applications.
1H-Pyrrolo[2,3-b]pyridine-3-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-12-6-7(5-10)8-3-2-4-11-9(8)12/h2-4,6H,1H3 |
InChI Key |
HSFINRNSJMFYMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C#N |
Origin of Product |
United States |
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